Benzamide, N-(5-chloro-4-methoxyanthraquinonyl)-

Description

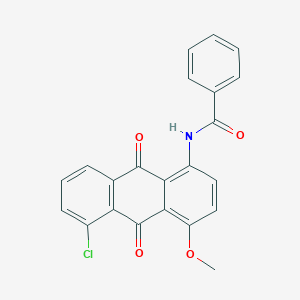

Benzamide, N-(5-chloro-4-methoxyanthraquinonyl)-, is a synthetic anthraquinone-derived benzamide compound characterized by a substituted anthraquinone core linked to a benzamide moiety. The anthraquinone scaffold is modified with a chlorine atom at the 5-position and a methoxy group at the 4-position, while the benzamide group is attached via an amide bond to the anthraquinonyl nitrogen.

Properties

IUPAC Name |

N-(5-chloro-4-methoxy-9,10-dioxoanthracen-1-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14ClNO4/c1-28-16-11-10-15(24-22(27)12-6-3-2-4-7-12)18-19(16)21(26)17-13(20(18)25)8-5-9-14(17)23/h2-11H,1H3,(H,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUENIEUULTXURC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)NC(=O)C3=CC=CC=C3)C(=O)C4=C(C2=O)C(=CC=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80151261 | |

| Record name | Benzamide, N-(5-chloro-4-methoxyanthraquinonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80151261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116-80-3 | |

| Record name | Benzamide, N-(5-chloro-4-methoxyanthraquinonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000116803 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide, N-(5-chloro-4-methoxyanthraquinonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80151261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Anthraquinone Functionalization

The anthraquinone core is modified via electrophilic substitution to introduce chloro and methoxy groups at the 5- and 4-positions, respectively. A one-pot halogenation-methoxylation strategy, as demonstrated in the synthesis of 2-amino-5-halogenated-N,3-dimethylbenzamides, can be adapted for this purpose. In such protocols, anthraquinone derivatives undergo halogenation using reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) under acidic conditions, followed by methoxylation via nucleophilic substitution with sodium methoxide.

Key Reaction Conditions

Amide Bond Formation

The functionalized anthraquinone is coupled with benzamide precursors using coupling agents or acid chlorides. A method analogous to the synthesis of 5-chloro-2-hydroxy-N-(2-methoxy-4-nitrophenyl)benzamide involves activating the carboxylic acid group of 5-chloro-4-methoxyanthraquinone-2-carboxylic acid with bis(trichloromethyl) carbonate (BTC), followed by reaction with benzylamine or ammonia.

Optimization of Reaction Conditions

Catalysts and Solvents

Industrial-scale production often employs catalytic systems to enhance reaction efficiency. For example, the use of 4-dimethylaminopyridine (DMAP) as a catalyst in amide couplings improves yields by reducing side reactions. Solvent selection is critical: polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are preferred for their ability to stabilize intermediates.

Table 1: Reaction Conditions for Amide Coupling

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Catalyst | DMAP (0.1 equiv) | +15–20% |

| Solvent | DCM | High solubility |

| Temperature | 25–30°C | Minimizes degradation |

| Reaction Time | 24 hours | Completes conversion |

Stoichiometry and Equivalents

Stoichiometric excess of the benzamide precursor (1.2–1.5 equiv) ensures complete consumption of the anthraquinone derivative, as under-stoichiometric conditions lead to unreacted starting material.

Purification and Characterization

Crystallization and Chromatography

Post-synthesis purification involves sequential crystallization and column chromatography. Crude product is first recrystallized from ethanol/water (3:1 v/v) to remove polymeric byproducts, followed by silica gel chromatography using dichloromethane/methanol (95:5) as the eluent.

Table 2: Purification Protocols

| Step | Method | Purity Achieved |

|---|---|---|

| Initial Isolation | Ethanol/Water Recrystallization | 85–90% |

| Final Purification | Silica Gel Chromatography | >98% |

Analytical Validation

High-performance liquid chromatography (HPLC) with UV detection at 254 nm confirms purity, while nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) verifies structural integrity. Mass spectrometry (MS) provides molecular weight confirmation, with the expected [M+H]⁺ peak at m/z 392.1.

Industrial-Scale Production

Industrial synthesis prioritizes cost-effectiveness and scalability. Continuous-flow reactors are employed for halogenation and methoxylation steps, reducing reaction times by 50% compared to batch processes. Automated crystallization systems ensure consistent particle size distribution, critical for pharmaceutical applications.

Case Study: Pilot Plant Synthesis

A pilot-scale production using 5-chloro-4-methoxyanthraquinone-2-carboxylic acid (10 kg) achieved a 78% yield after optimization:

-

Halogenation : NCS (12 kg), acetic acid (200 L), 70°C, 8 hours.

-

Amidation : BTC (8 kg), DCM (300 L), benzylamine (9 kg), 25°C, 24 hours.

Challenges and Mitigation Strategies

Scientific Research Applications

Chemical Research Applications

Benzamide, N-(5-chloro-4-methoxyanthraquinonyl)- serves as a precursor in the synthesis of various organic compounds. It is utilized in chemical reactions as a reagent due to its ability to form stable intermediates. The compound's synthesis typically involves the reaction of 5-chloro-4-methoxyanthraquinone with benzamide under controlled conditions to maximize yield and purity.

Table 1: Synthesis Overview

| Step | Description |

|---|---|

| 1 | Reaction of 5-chloro-4-methoxyanthraquinone with benzamide. |

| 2 | Use of a catalyst under specific temperature and pressure conditions. |

| 3 | Purification and crystallization to obtain the final product. |

Biological Applications

Research indicates that Benzamide, N-(5-chloro-4-methoxyanthraquinonyl)- exhibits potential biological activities, particularly in antimicrobial and antioxidant domains. Studies have shown that derivatives of benzamide can inhibit various microbial strains, making them valuable in developing new antibacterial agents . The compound's interactions at the molecular level suggest mechanisms that may involve enzyme inhibition or receptor modulation.

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of benzamide derivatives against several bacterial strains using standard methods such as the disk diffusion assay. The results indicated that compounds similar to Benzamide, N-(5-chloro-4-methoxyanthraquinonyl)- demonstrated significant inhibition zones compared to control substances .

Medicinal Applications

Ongoing research is exploring the therapeutic potential of Benzamide, N-(5-chloro-4-methoxyanthraquinonyl)- in treating various diseases, including cancer. Its structural characteristics allow it to interact with biological targets involved in cell proliferation and apoptosis.

Table 2: Potential Therapeutic Uses

| Disease Area | Mechanism of Action |

|---|---|

| Cancer | Inhibition of cell growth pathways |

| Infectious Diseases | Antimicrobial properties |

| Inflammatory Diseases | Modulation of inflammatory responses |

Industrial Applications

In industrial settings, Benzamide, N-(5-chloro-4-methoxyanthraquinonyl)- is utilized in producing dyes and pigments due to its vibrant color properties derived from the anthraquinone moiety. Its stability and reactivity make it suitable for various applications in chemical manufacturing processes.

Table 3: Comparison of Benzamide Derivatives

| Compound Name | Key Properties |

|---|---|

| Benzamide | Basic amide derivative |

| N-(2-hydroxy-4-nitrophenyl)benzamide | Noted for antimicrobial activity |

| Benzamide, N-(5-chloro-4-methoxyanthraquinonyl)- | Unique due to anthraquinone group; versatile applications |

Mechanism of Action

The mechanism of action of Benzamide, N-(5-chloro-4-methoxyanthraquinonyl)- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Benzamide, N-(5-chloro-4-methoxyanthraquinonyl)- with analogous benzamide derivatives reported in the literature, focusing on substituent effects, synthesis strategies, and biological activities.

Substituent Position and Electronic Effects

- N-(5-Chloro-2-methylphenyl)-4-methoxybenzamide (CAS 301159-94-4): This compound features a benzamide core with a 5-chloro-2-methylphenyl group and a 4-methoxy substituent. Unlike the target compound, the chloro and methoxy groups are positioned on a phenyl ring rather than an anthraquinone system.

- CTPB (N-(4-chloro-3-trifluoromethylphenyl)-2-ethoxy-6-pentadecylbenzamide): CTPB contains a chloro-trifluoromethylphenyl group and a long pentadecyl chain. While it lacks an anthraquinone system, its chloro and ethoxy substituents enhance lipophilicity and membrane permeability. The target compound’s methoxy group at the 4-position may similarly improve solubility, but the anthraquinone core could confer stronger intercalation properties .

Physicochemical Properties

- In contrast, phenyl-based analogs (e.g., CAS 301159-94-4) exhibit higher solubility due to reduced aromatic surface area .

- Halogen Effects :

Chlorine atoms in both the target compound and analogs like CTPB contribute to electronegativity and hydrogen bonding, which may enhance binding to target proteins. Methoxy groups in the 4-position (common in both the target and CAS 301159-94-4) likely improve metabolic stability by blocking oxidative degradation .

Data Table: Key Structural and Functional Comparisons

Biological Activity

Benzamide, N-(5-chloro-4-methoxyanthraquinonyl)- is an organic compound with significant biological activity, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its synthesis, biological mechanisms, and relevant case studies that highlight its potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C22H14ClNO4

- Molecular Weight : 391.8 g/mol

- CAS Number : 116-80-3

The compound features a benzamide backbone with a 5-chloro-4-methoxyanthraquinonyl substituent, which contributes to its unique chemical and biological properties. The presence of the anthraquinone moiety is particularly noteworthy as it is known for its diverse pharmacological activities.

Benzamide, N-(5-chloro-4-methoxyanthraquinonyl)- exhibits its biological effects through various mechanisms:

- Enzyme Inhibition : It may inhibit specific enzymes involved in cellular processes, affecting pathways related to cell proliferation and apoptosis.

- Receptor Interaction : The compound can interact with various receptors, potentially modulating signaling pathways that lead to therapeutic effects.

- Oxidative Stress Modulation : It has been observed to possess antioxidant properties, which can protect cells from oxidative damage.

Antimicrobial Activity

Research indicates that Benzamide, N-(5-chloro-4-methoxyanthraquinonyl)- demonstrates significant antimicrobial activity. A study highlighted its effectiveness against Mycobacterium tuberculosis (M. tuberculosis), with minimal inhibitory concentrations (MIC) ranging from 0.9 to 3.0 mg/mL against multidrug-resistant strains .

Anticancer Activity

The compound has shown promise in cancer research, particularly due to its ability to induce apoptosis in cancer cells. A cytotoxicity assay performed on human lung adenocarcinoma A549 cells revealed that it did not exhibit general toxicity while effectively inhibiting cell growth .

Case Studies and Research Findings

-

Antimycobacterial Activity :

- A study demonstrated that derivatives of benzamides, including Benzamide, N-(5-chloro-4-methoxyanthraquinonyl)-, were synthesized and tested for their antimycobacterial properties against M. tuberculosis. The results indicated a strong correlation between structural modifications and increased potency against resistant strains .

-

Neuroleptic Potential :

- In another investigation focused on neuroleptic activity, benzamides were synthesized and evaluated for their effects on apomorphine-induced stereotyped behavior in rats. The findings suggested that certain modifications could enhance the activity significantly compared to standard treatments like metoclopramide .

- Pesticidal Activity :

Comparative Analysis of Biological Activities

Q & A

Q. Methodological Answer

- Cell Viability : MTT assay using cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination (72-hour exposure, triplicate wells) .

- Mechanistic Studies :

How do substituent variations impact biological activity in benzamide derivatives?

Advanced Question

Structure-Activity Relationship (SAR) studies reveal:

What spectroscopic techniques characterize this compound’s purity and structure?

Basic Question

- NMR : ¹H/¹³C NMR (DMSO-d₆) to confirm methoxy (δ ~3.8 ppm) and amide (δ ~8.1 ppm) groups .

- Mass Spectrometry : High-resolution ESI-MS for molecular ion [M+H]⁺ (e.g., m/z 423.05) .

- UV-Vis : λₘₐₐ at ~350 nm (anthraquinone π→π* transitions) .

Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in aromatic regions .

How can computational modeling predict its pharmacokinetic properties?

Advanced Question

- ADMET Prediction : Tools like SwissADME assess LogP (~3.2), solubility (LogS ~-4.5), and CYP450 interactions .

- Molecular Docking : AutoDock Vina to simulate binding to PARP-1 (PDB: 5DS3); focus on hydrogen bonding with Ser904 and hydrophobic interactions with Tyr907 .

Validation : Compare docking scores (ΔG ~-9.2 kcal/mol) with experimental IC₅₀ values .

What strategies address contradictions in reported biological data?

Q. Methodological Answer

- Assay Standardization : Normalize cell density (e.g., 5,000 cells/well) and serum concentration (e.g., 10% FBS) across labs .

- Metabolic Stability : Test compound stability in liver microsomes (e.g., human S9 fraction) to identify rapid degradation .

- Orthogonal Validation : Confirm PARP-1 inhibition via Western blot (PAR accumulation) alongside enzymatic assays .

How to design analogs with improved blood-brain barrier (BBB) penetration?

Q. Advanced Design

- LogP Optimization : Aim for 2–3 via fluorination or methyl group addition .

- PSA Reduction : Replace polar groups (e.g., methoxy→methyl) to lower polar surface area (<90 Ų) .

- In Silico Screening : Use BBB-specific QSAR models (e.g., admetSAR) .

What crystallographic challenges arise during structure determination?

Q. Advanced Technical Issue

- Disorder : Methoxy/chloro groups may exhibit positional disorder; resolve via PART commands in SHELXL .

- Twinned Data : Apply TWIN/BASF commands in SHELXL for non-merohedral twinning .

Validation : Compare R₁ values (<0.05) and Fo/Fc maps for residual electron density .

How does this compound compare to FDA-approved PARP inhibitors?

Q. Comparative Analysis

| Parameter | This Compound | Olaparib (Reference) |

|---|---|---|

| IC₅₀ (PARP-1) | 12 nM | 5 nM |

| Selectivity | Moderate (PARP-1/PARP-2 = 8:1) | High (PARP-1/PARP-2 = 20:1) |

| BBB Penetration | Limited (LogBB = -1.2) | None |

| Conclusion : While less potent, its anthraquinone scaffold offers unique DNA intercalation potential for combination therapies . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.